molecular formula C24H29N5 B2748268 1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 385417-39-0

1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B2748268
CAS No.: 385417-39-0
M. Wt: 387.531
InChI Key: RHBXGKIFHHTJJT-UHFFFAOYSA-N
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Description

1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .

Mechanism of Action

The mechanism of action of benzimidazoles and piperazines can vary widely depending on the specific compound and its biological target. Some benzimidazoles, for example, have been found to exhibit antimicrobial, anticancer, and antiviral activities .

Safety and Hazards

The safety and hazards associated with benzimidazoles and piperazines can vary widely depending on the specific compound. Some benzimidazoles, for example, can be harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

The future directions for research into benzimidazoles and piperazines are likely to involve the development of new synthetic methods and the exploration of new biological activities. These compounds have a wide range of potential applications in medicinal chemistry, and ongoing research is likely to continue to uncover new uses for these versatile compounds .

Properties

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5/c1-3-19-17(2)20(16-25)23-26-21-10-6-7-11-22(21)29(23)24(19)28-14-12-27(13-15-28)18-8-4-5-9-18/h6-7,10-11,18H,3-5,8-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBXGKIFHHTJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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